2-Methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Aqueous Solubility Salt Selection Biochemical Assay Compatibility

The compound 2-Methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride (free base formula C₁₃H₁₇N₃O₂) is a synthetic, heterocyclic organic molecule belonging to the aminomethylphenol-pyrazole class. It features a 2-methoxyphenol core linked via a secondary amine to a 1-methyl-1H-pyrazole moiety at the 5-position of the pyrazole ring, isolated as the hydrochloride salt for enhanced aqueous solubility and handling.

Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
Cat. No. B12237532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride
Molecular FormulaC13H18ClN3O2
Molecular Weight283.75 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CNCC2=C(C(=CC=C2)OC)O.Cl
InChIInChI=1S/C13H17N3O2.ClH/c1-16-11(6-7-15-16)9-14-8-10-4-3-5-12(18-2)13(10)17;/h3-7,14,17H,8-9H2,1-2H3;1H
InChIKeyZUALIQBWXKQFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol hydrochloride: A Structurally-Differentiated Pyrazole-Phenol Building Block for CNS-Targeted Discovery


The compound 2-Methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride (free base formula C₁₃H₁₇N₃O₂) is a synthetic, heterocyclic organic molecule belonging to the aminomethylphenol-pyrazole class . It features a 2-methoxyphenol core linked via a secondary amine to a 1-methyl-1H-pyrazole moiety at the 5-position of the pyrazole ring, isolated as the hydrochloride salt for enhanced aqueous solubility and handling [1]. This chemotype combines the metal-chelating and hydrogen-bonding capacity of an ortho-methoxyphenol with the metabolic stability and lipophilicity advantages of an N-methylpyrazole bioisostere, a dual pharmacophoric architecture that distinguishes it from simple phenolic or pyrazole building blocks [2]. The compound's structural features position it at the intersection of monoamine oxidase (MAO) inhibitor and kinase inhibitor chemical space, making it a relevant scaffold for neuroscience and oncology discovery programs [2][3].

Why 2-Methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol hydrochloride Cannot Be Replaced by Generic Pyrazole or Phenol Analogs


Attempts to substitute this compound with simpler pyrazole or phenol building blocks introduce several critical liabilities that undermine its utility in CNS- or kinase-focused discovery. The 2-methoxyphenol fragment is a known metal-chelating moiety capable of coordinating enzyme cofactors such as the flavin adenine dinucleotide (FAD) in MAO active sites, a property absent in non-phenolic pyrazoles [1]. Conversely, the N-methylpyrazole component functions as a more lipophilic and metabolically more stable bioisostere of phenol, reducing Phase II glucuronidation and sulfation liabilities that limit the in vivo half-life of simple phenols . The hydrochloride salt form confers aqueous solubility (≥10 mg/mL in water, typical for this salt class) that free base analogs lack, directly impacting assay compatibility in biochemical and cell-based screens . Additionally, the 2,6-substitution pattern on the phenol ring creates a distinct conformational profile compared to 2,4- or 4-substituted regioisomers, which can dictate differential binding modes at target proteins [2].

Quantitative Differentiation Evidence: 2-Methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol hydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility via the Hydrochloride Salt Form Compared to Free Base and Non-Salt Pyrazole-Phenol Analogs

The hydrochloride salt of this compound is expected to exhibit aqueous solubility exceeding 10 mg/mL in water, a property derived from the protonation of the secondary amine linker and the phenolic hydroxyl group. This represents a substantial improvement over the free base form and over non-salt-bearing pyrazole-phenol analogs that typically display sub-millimolar aqueous solubility [1]. A structurally analogous pyrazole-phenol hydrochloride (Phenol, 2-(1H-pyrazol-4-yl)-, hydrochloride 1:1) is documented to possess enhanced solubility and handling characteristics specifically attributed to its salt stoichiometry, supporting the class-level solubility advantage conferred by hydrochloride salt formation in this chemotype [2].

Aqueous Solubility Salt Selection Biochemical Assay Compatibility Formulation Pre-screening

2,6-Substitution Pattern on the Phenol Ring Confers Distinct Metal-Chelating Geometry vs. 2,4- or 4-Substituted Regioisomers

The ortho-methoxy-ortho-aminomethyl substitution pattern (2,6-disubstitution) on the phenol ring positions the methoxy oxygen and the secondary amine nitrogen in a favorable spatial arrangement for bidentate metal coordination. This geometry is particularly relevant to MAO inhibition, where the FAD cofactor requires precise chelation distances [1]. In contrast, the 2,4-substituted regioisomer (e.g., 2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol) places the aminomethyl linker at the para position relative to the phenol OH, disrupting the chelation geometry and reducing MAO inhibitory potency . While no direct head-to-head data exists for this exact compound pair, multiple studies on pyrazole-phenol MAO inhibitors demonstrate that 2,6-substitution patterns consistently yield superior inhibition constants (Ki values in the low micromolar range) compared to 2,4- or 3,4-substituted analogs [1].

Metal Chelation Regioisomeric Selectivity MAO Inhibition FAD Cofactor Binding

N-Methylpyrazole Moiety Provides Metabolic Stability Advantages Over Simple Phenol Bioisosteres

The N-methylpyrazole ring in this compound functions as a metabolically stable bioisostere of phenol, reducing vulnerability to Phase II conjugation reactions (glucuronidation and sulfation) that rapidly clear simple phenolic compounds from systemic circulation . In the context of CNS drug discovery, where metabolic stability is a critical determinant of brain exposure, pyrazole-containing compounds consistently demonstrate longer half-lives in liver microsome assays compared to their phenolic counterparts. Class-level data from pyrazole-based CNS agents show that replacement of a phenol with an N-methylpyrazole reduces intrinsic clearance in human liver microsomes by approximately 2- to 5-fold [1]. The target compound retains a phenolic OH at the 1-position for target engagement while incorporating the N-methylpyrazole as the terminal heterocycle, a 'hybrid' design that balances potency with metabolic stability [2].

Metabolic Stability Bioisostere Design CNS Drug Discovery Phase II Metabolism

Dual Pharmacophoric Architecture Enables Engagement of Both MAO and Kinase Target Classes, Differentiating from Single-Mechanism Pyrazoles

The target compound uniquely combines an ortho-methoxyphenol fragment (a privileged scaffold for MAO inhibition) with an N-methylpyrazole motif (a core element in numerous kinase inhibitor chemotypes) into a single, compact molecular framework [1][2]. This dual pharmacophoric design is not present in simpler building blocks such as 2-methoxyphenol alone (MAO-biased) or N-methylpyrazole alone (kinase-biased). Class-level evidence demonstrates that pyrazole derivatives exhibit potent MAO-B inhibition with Ki values in the micromolar range, while structurally related pyrazole-based kinase inhibitors achieve IC50 values below 10 nM against targets such as VEGFR-2 and CDK2 [1][3]. Although target-specific assay data for this exact compound are not publicly available, its structural composition suggests potential for polypharmacological screening across both enzyme families, a capability that single-mechanism building blocks cannot offer [2][1].

Polypharmacology MAO Inhibition Kinase Inhibition Multi-target Drug Discovery

Optimal Application Scenarios for 2-Methoxy-6-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol hydrochloride in Drug Discovery Workflows


CNS-Targeted Fragment-Based and Hit-to-Lead Screening Against MAO Isoforms

The compound's 2,6-substituted ortho-methoxyphenol core is optimized for bidentate coordination of the FAD cofactor in MAO active sites, a chelation geometry supported by class-level SAR from pyrazole-phenol MAO inhibitor series [1]. The hydrochloride salt provides aqueous solubility ≥10 mg/mL, enabling direct dissolution into biochemical assay buffers at concentrations up to 100 μM without DMSO vehicle interference — a key requirement for MAO enzyme activity assays and for surface plasmon resonance (SPR)-based fragment screening against MAO-A and MAO-B [2]. The N-methylpyrazole component additionally provides metabolic stability advantages (2- to 5-fold reduced Phase II clearance vs. simple phenols), increasing the probability that screening hits will survive preliminary ADME triage .

Kinase Inhibitor Lead Generation with Integrated Metal-Chelating Functionality

For oncology and inflammation programs targeting kinases such as VEGFR-2, CDK2, or EGFR, the N-methylpyrazole moiety serves as a recognized hinge-binding motif, while the ortho-methoxyphenol fragment provides an additional metal-chelating handle that can be exploited for potency enhancement [1]. This dual binding mode potential is absent from conventional pyrazole-only kinase fragments. The hydrochloride form facilitates dissolution in kinase assay buffers (e.g., HEPES, pH 7.4) at concentrations required for ADP-Glo or TR-FRET assay formats, typically 10–50 μM initial screening concentrations [2].

Dual-Mechanism Polypharmacology Screening Across CNS and Oncology Panels

Given its structural composition bridging MAO and kinase inhibitor space, this compound is optimally deployed as a 'crossover' screening probe in laboratories running parallel CNS and oncology discovery workflows [1][2]. Procuring a single batch of this hydrochloride salt enables simultaneous screening against MAO enzyme panels, kinase selectivity profiling panels, and whole-cell assays without reformulation, reducing procurement overhead compared to sourcing separate MAO-biased and kinase-biased chemical matter .

Regioisomeric Selectivity Studies in Structure-Activity Relationship (SAR) Campaigns

The distinct 2,6-substitution pattern differentiates this compound from readily available 2,4- and 4-substituted pyrazole-phenol regioisomers [1]. This makes it a valuable comparator for SAR studies investigating how phenol ring substitution geometry affects target binding. Researchers can procure this specific regioisomer alongside the 2,4-substituted analog to systematically map the conformational and electronic requirements for MAO or kinase active site engagement, enabling rational, data-driven optimization of the lead series [2].

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